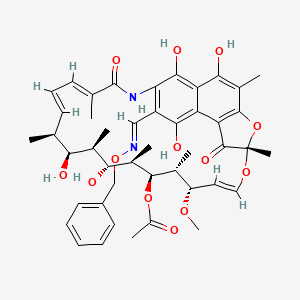
Selenium74
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenium-74 is one of the six natural isotopes of Selenium . Selenium is a chalcogen element found in nature as numerous allotropic forms, six stable isotopes, several radioactive isotopes, and four oxidation states .
Synthesis Analysis
Selenium nanoparticles can be synthesized by physical, chemical, and biological methods . The biologically synthesized Selenium nanoparticles demonstrate greater compatibility with human organs and tissues . The effect of size, shape, and the method employed for their synthesis on their applications in biological systems has been explored by many researchers .
Molecular Structure Analysis
Selenium is a nonmetal with symbol Se and atomic number 34, located in the fourth period of the periodic table in the chalcogen group . Its atomic and physical properties are listed in Table 1.1 . Selenium can exist as multiple allotropes . Both amorphous (without crystalline shape) and crystalline varieties of selenium occur .
Chemical Reactions Analysis
Selenium tends to be reduced in biological systems, whereas sulfur is usually oxidized . Organoselenium compounds, especially selenols (e.g., selenocysteine) and selenides (e.g., selenomethionine), are of great biological relevance due to their presence in peptides and proteins . Selenium does not react with dilute non-oxidizing acids .
Physical And Chemical Properties Analysis
Selenium is a nonmetal with symbol Se and atomic number 34 . Its atomic and physical properties include atomic weight 78.963 Da, atomic radius 103 pm, covalent radius 116 pm, common oxidation states −2, 0, +4, +6, melting point 494 K, 221 °C, and boiling point 958 K, 685 °C .
Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Selenium74 involves the use of a cyclotron to produce the radioactive isotope from stable selenium.", "Starting Materials": [ "Stable selenium" ], "Reaction": [ "The stable selenium is bombarded with high-energy protons in a cyclotron.", "This results in the production of Selenium74 through the reaction: Se-74 = p + Se-73", "The resulting Selenium74 can then be isolated and purified for use in various applications." ] } | |
Numéro CAS |
13981-33-4 |
Formule moléculaire |
P2Sr3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



